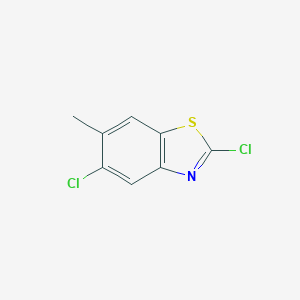

2,5-Dichloro-6-methyl-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113072-25-6 |

|---|---|

Molecular Formula |

C8H5Cl2NS |

Molecular Weight |

218.1 g/mol |

IUPAC Name |

2,5-dichloro-6-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C8H5Cl2NS/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3 |

InChI Key |

SSSAVIDRGVJMEB-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1Cl)N=C(S2)Cl |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=C(S2)Cl |

Synonyms |

Benzothiazole, 2,5-dichloro-6-methyl- (9CI) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,5 Dichloro 6 Methyl 1,3 Benzothiazole

Electrophilic and Nucleophilic Substitution Reactions of the Benzothiazole (B30560) Ring

The benzothiazole ring system can undergo both electrophilic and nucleophilic substitution, with the site of reaction being heavily influenced by the substituents on the benzene (B151609) portion of the molecule.

Electrophilic Aromatic Substitution (SEAr): In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The fused thiazole (B1198619) ring is electron-withdrawing, which generally deactivates the benzene ring towards electrophilic attack compared to benzene itself. However, the existing substituents on the benzene ring—two chloro groups and one methyl group—will direct incoming electrophiles.

The directing effects of the substituents on 2,5-dichloro-6-methyl-1,3-benzothiazole are as follows:

-Cl (Chloro groups): Deactivating and ortho, para-directing.

-CH₃ (Methyl group): Activating and ortho, para-directing.

Considering the positions of these groups, the only available position for substitution on the benzene ring is C7. The directing effects of the adjacent methyl group (at C6) and the chloro group (at C5) would influence the reactivity at this site. The activating effect of the methyl group and the ortho-directing nature of both the C6-methyl and C5-chloro groups would favor electrophilic attack at the C7 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reactant Position | Substituent | Activating/Deactivating | Directing Effect | Predicted Site of Attack |

| C5 | -Cl | Deactivating | ortho, para | C4 (blocked), C6 (blocked) |

| C6 | -CH₃ | Activating | ortho, para | C5 (blocked), C7 |

| Thiazole Ring | - | Deactivating | - | - |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the displacement of a leaving group on the aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In this compound, the chloro groups at the C5 position can potentially act as leaving groups. The fused thiazole ring acts as an electron-withdrawing group, which activates the benzene ring for nucleophilic attack. wikipedia.org The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. The presence of the electron-withdrawing thiazole ring helps to delocalize and stabilize this negative charge. Therefore, nucleophiles can replace the chloro substituent, particularly at the C5 position, which is influenced by the electron-withdrawing nature of the fused heterocyclic system.

Oxidation and Reduction Pathways of the Thiazole Moiety

The thiazole portion of the benzothiazole molecule contains two heteroatoms, nitrogen and sulfur, which are susceptible to oxidation.

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form a sulfoxide (B87167) and further to a sulfone, although this typically requires strong oxidizing agents and may lead to ring opening. A more common oxidation pathway involves the nitrogen atom, which can be oxidized to form the corresponding benzothiazole N-oxide. scholaris.ca Studies on the oxidation of benzothiazole derivatives have shown that reagents like magnesium monoperoxyphthalate (MMPP) can lead to an oxidative ring-opening of the thiazole moiety, yielding sulfonate ester derivatives. scholaris.ca Kinetic studies on the oxidation of 2-phenyl-benzothiazole derivatives with chloramine-T have also been conducted, indicating that the reaction follows first-order kinetics with respect to both the oxidant and the substrate. researchgate.net The relative reactivity is influenced by the substituents, with electron-donating groups increasing the rate of oxidation. researchgate.net

Reduction: Reduction of the benzothiazole ring is less common under standard conditions due to its aromatic stability. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature or with strong reducing agents, the thiazole ring can be reduced. More commonly, specific functional groups attached to the benzothiazole core are targeted for reduction. For instance, a nitro group on the benzene ring can be selectively reduced to an amino group without affecting the heterocyclic core. nih.gov

Intramolecular Rearrangements and Cycloaddition Reactions

While specific intramolecular rearrangements for this compound are not widely documented, the general class of benzothiazoles is known to participate in cycloaddition reactions. These reactions are valuable for constructing more complex heterocyclic systems.

For instance, a highly enantioselective dearomative [3+2] cycloaddition of benzothiazoles with cyclopropane-1,1-dicarboxylates has been developed, yielding hydropyrrolo[2,1-b]thiazole compounds in excellent yields. nih.gov This type of reaction involves the loss of aromaticity in the benzothiazole ring to form a new fused ring system. Benzothiazoles can also undergo transformations where the thiazole ring is opened and re-closed to form a different heterocyclic structure, such as the reaction with dimethyl acetylenedicarboxylate in the presence of water to yield a 1,4-benzothiazine derivative. acs.org Furthermore, some 1,4-benzothiazine derivatives can undergo a nucleophile-induced ring contraction to form pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazoles. beilstein-journals.org

Mechanistic Elucidation Studies

Understanding the precise mechanisms of reactions involving this compound requires a combination of experimental and computational techniques.

Kinetic Monitoring and Intermediate Trapping Techniques

Kinetic studies are essential for determining reaction rates, orders, and the influence of various parameters like temperature and concentration, which helps in postulating a reaction mechanism. For example, the kinetics of ozone oxidation of benzothiazole in water have been studied, revealing that the reaction proceeds through both direct and indirect radical mechanisms, with defined second-order rate constants. nih.gov Techniques such as UV-Vis spectroscopy or chromatography (HPLC, GC) can be used to monitor the disappearance of reactants and the formation of products over time.

Intermediate trapping involves adding a specific reagent to the reaction mixture that will react with a proposed short-lived intermediate, forming a stable, characterizable product. This provides evidence for the existence of that intermediate. For example, in reactions proposed to proceed via radical intermediates, radical scavengers can be introduced to see if the reaction rate is diminished, which would support a radical mechanism. nih.gov

Application of Computational Chemistry for Reaction Pathway Modeling (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the reactivity and reaction mechanisms of benzothiazole derivatives. mdpi.comresearchgate.netindexcopernicus.com DFT calculations can be used to model the geometries of reactants, transition states, and products, allowing for the determination of activation energies and reaction enthalpies. indexcopernicus.com

Key applications of DFT in studying benzothiazole reactivity include:

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting where chemical reactions are likely to occur. scirp.org

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. mdpi.comscirp.org

Calculation of Reactivity Descriptors: Global reactivity indices such as chemical potential, hardness, softness, and electrophilicity can be calculated to quantify and compare the reactivity of different molecules. researchgate.netccsenet.org

Transition State Searching: By locating the transition state structure on the potential energy surface, chemists can elucidate the step-by-step mechanism of a reaction and understand the energetic barriers involved. mdpi.com

These computational models provide deep insights that complement experimental findings from kinetic and trapping studies, leading to a more complete understanding of the reaction pathways of complex molecules like this compound. nih.gov

Table 2: Key Parameters from DFT Analysis of Benzothiazole Derivatives

| Parameter | Information Provided | Relevance to Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Lower gap correlates with higher reactivity and lower kinetic stability mdpi.com |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites scirp.org |

| Global Reactivity Indices | Hardness, Softness, Electrophilicity | Quantifies the overall reactivity profile of the molecule ccsenet.org |

Structure Activity Relationship Sar and Molecular Design Principles

Positional Isomerism and Substituent Effects on Biological Activity

The arrangement of substituents on the benzothiazole (B30560) core is critical, as positional isomers often exhibit vastly different biological profiles. nih.gov Literature on benzothiazole derivatives consistently highlights that substitutions at the C-2 and C-6 positions are particularly influential in modulating a wide range of pharmacological activities, including antimicrobial and anticancer effects. benthamscience.com

The specific substitution pattern of 2,5-Dichloro-6-methyl-1,3-benzothiazole—halogenation at positions 2 and 5 and methylation at position 6—is crucial to its potential activity. Halogen atoms, particularly chlorine, are known to significantly affect a molecule's biological properties by altering its lipophilicity, electronic character, and metabolic stability.

The methyl group at C-6, being a small, lipophilic, and weakly electron-donating group, also plays a role. It can influence binding to biological targets through hydrophobic interactions and can subtly modify the electronic nature of the aromatic system.

Table 1: General Influence of Substituents on the Benzothiazole Core

| Position | Substituent in Target Compound | General Effect on Biological Activity | Potential Contributions |

|---|---|---|---|

| 2 | Chloro (Cl) | Significant modulation of activity; often a site for linking other functional groups. benthamscience.com | Acts as an electron-withdrawing group; influences reactivity and binding orientation. |

| 5 | Chloro (Cl) | Contributes to the overall electronic and lipophilic character. | Enhances lipophilicity, potentially improving membrane permeability; strong electron-withdrawing effect. nih.gov |

| 6 | Methyl (CH₃) | Frequently substituted position, with effects dependent on the specific biological target. benthamscience.comresearchgate.net | Provides a site for hydrophobic interactions; weak electron-donating properties. |

The electronic properties of substituents are fundamental to the activity of benzothiazole derivatives. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution across the heterocyclic ring, which in turn affects the molecule's ability to interact with biological targets. nih.govacs.org

In this compound, the two chlorine atoms act as potent EWGs due to their high electronegativity. EWGs can enhance biological activity by increasing the acidity of nearby protons, participating in hydrogen bonding, or creating favorable electrostatic interactions within a receptor's active site. nih.govmdpi.com Studies have shown that benzothiazoles bearing EWGs can display greater antibacterial activity. researchgate.net

Conversely, the methyl group at C-6 is a weak EDG. Such groups can modulate activity by enhancing the electron density of the ring system, which may be favorable for certain receptor interactions, or by participating in hydrophobic (lipophilic) interactions within a binding pocket. nih.gov

Table 2: Electronic Effects of Substituents in this compound

| Substituent | Position | Classification | Expected Influence on Electronic Properties |

|---|---|---|---|

| Chloro (Cl) | 2 | Electron-Withdrawing Group (EWG) | Decreases electron density in the thiazole (B1198619) ring. |

| Chloro (Cl) | 5 | Electron-Withdrawing Group (EWG) | Decreases electron density in the benzene (B151609) ring. |

| Methyl (CH₃) | 6 | Electron-Donating Group (EDG) | Slightly increases electron density in the benzene ring. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not detailed in the available literature, studies on related heterocyclic compounds provide a framework for how such models are constructed. nih.govnih.gov

A QSAR model for benzothiazole derivatives would typically involve calculating a set of molecular descriptors that quantify various physicochemical properties. These descriptors are then used in statistical methods, such as multiple linear regression, to build an equation that predicts activity. The resulting models can guide the design of new derivatives with potentially enhanced potency. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies for Heterocyclic Compounds

| Descriptor Category | Examples | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, atomic charges, dipole moment. | Describes the molecule's ability to participate in electrostatic or charge-transfer interactions. nih.gov |

| Steric | Molecular weight, volume, surface area. | Relates to the size and shape of the molecule and how it fits into a receptor binding site. |

| Hydrophobic | LogP (partition coefficient). | Indicates the molecule's lipophilicity, affecting membrane transport and hydrophobic interactions. |

| Topological | Connectivity indices. | Quantifies molecular branching and structure in a numerical format. |

Molecular Docking and Computational Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as an enzyme or receptor. frontiersin.org Docking studies on various benzothiazole derivatives have provided valuable insights into their mechanisms of action at the molecular level. biointerfaceresearch.comnih.gov

Docking simulations can predict the specific interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govnih.gov Studies on structurally related benzothiazole compounds have identified key binding interactions with a range of biological targets. For example, benzothiazole-based inhibitors of DNA gyrase have been shown to form hydrogen bonds with specific amino acid residues like Asp73 and engage in hydrophobic interactions within the enzyme's lipophilic pocket. acs.org Similarly, docking of benzothiazole derivatives into the active site of dihydroorotase revealed hydrogen bonding with residues such as LEU222 or ASN44. nih.gov

These studies suggest that this compound would likely engage its target through a combination of interactions. The chlorine atoms could participate in halogen bonding or hydrophobic interactions, while the methyl group could fit into a lipophilic pocket. The nitrogen and sulfur atoms of the thiazole ring are potential hydrogen bond acceptors. The predicted binding affinity, or docking score, provides an estimate of the ligand's potency. uomustansiriyah.edu.iq

Table 4: Examples of Predicted Interactions for Benzothiazole Derivatives from Molecular Docking Studies

| Protein Target | Key Interacting Residues | Types of Predicted Interactions | Reference |

|---|---|---|---|

| DNA Gyrase B | Asp73, Arg76, Ile78, Val120 | Hydrogen bonding, Cation-π stacking, Hydrophobic interactions. | acs.org |

| Dihydroorotase | ASN44, LEU222 | Hydrogen bonding, Hydrophobic interactions. | nih.gov |

| p56lck Tyrosine Kinase | Not specified | Binding to ATP binding site. | biointerfaceresearch.com |

| GABA-AT | Not specified | Hydrogen bonding with PDB amino acids. | wjarr.com |

Identification of Key Pharmacophoric Features and Binding Hotspots

The biological activity of this compound and its analogs is intrinsically linked to the spatial arrangement of specific chemical features that interact with their biological targets. These features, collectively known as a pharmacophore, are crucial for molecular recognition and the initiation of a biological response. Analysis of structure-activity relationship (SAR) studies on related benzothiazole series allows for the deconstruction of the molecule into its key pharmacophoric components and the identification of critical interaction points, or "binding hotspots."

The core 1,3-benzothiazole nucleus serves as a rigid scaffold, positioning the substituents in a defined orientation for optimal interaction with a target's binding site. The aromatic nature of the benzene ring and the heterocyclic thiazole ring can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic amino acid residues in a protein's active site.

The Role of the 2-Position Substituent: The substituent at the 2-position of the benzothiazole ring is a critical determinant of biological activity. In the parent compound, this position is occupied by a chlorine atom. Generally, this position is a key site for modification to modulate activity. For instance, in a series of 2-aminobenzothiazole (B30445) derivatives investigated as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, substitutions at this position were pivotal for potent activity. While a direct comparison with a 2-chloro group is not available, the nature of the substituent at this position dictates the interaction with the hinge region of kinases or other key residues in enzyme active sites.

The Influence of the 5-Chloro and 6-Methyl Groups: The substitution pattern on the benzene ring of the benzothiazole core significantly impacts the molecule's interaction with its biological target. The presence of a chlorine atom at the 5-position and a methyl group at the 6-position creates a distinct electronic and steric profile.

The 5-chloro group , being an electron-withdrawing and moderately lipophilic substituent, can influence the electronic distribution of the entire benzothiazole ring system. This can affect the pKa of the molecule and its ability to participate in hydrogen bonding or other polar interactions. In various studies on benzothiazole derivatives, halogen substitutions on the benzene ring have been shown to enhance biological activity, potentially through favorable hydrophobic or halogen bond interactions within the binding pocket. For example, in a series of 2,6-disubstituted benzothiazoles designed as Hsp90 C-terminal-domain inhibitors, a para-chlorophenyl substituent at the 6-position was found to be favorable for antiproliferative activity. While this is at a different position, it highlights the general importance of chloro-substitutions.

The 6-methyl group , in contrast, is an electron-donating and lipophilic group. Its presence can enhance binding through van der Waals interactions with hydrophobic pockets in the target protein. SAR studies on 2-aminobenzothiazole derivatives have shown that the introduction of a methyl group on the benzothiazole nucleus can be conducive to improving cytotoxic activity. nih.gov

Binding Hotspots and Key Interactions: Based on computational and experimental studies of various benzothiazole derivatives, several key binding interactions can be inferred for analogs of this compound:

Hydrophobic Interactions: The benzothiazole scaffold itself, along with the 6-methyl group and the chlorine atoms, can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine within the binding site. These interactions are often crucial for anchoring the ligand in the correct orientation.

Hydrogen Bonding: While the parent compound lacks classical hydrogen bond donors, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. Modifications at the 2-position, for example, with amino or hydroxyl groups, can introduce hydrogen bond donor capabilities, allowing for specific interactions with polar residues like serine, threonine, or the peptide backbone of the target protein.

Halogen Bonding: The chlorine atoms at positions 2 and 5 can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on the protein. This type of interaction is increasingly recognized as a significant contributor to ligand-protein binding affinity.

π-π Stacking: The aromatic benzothiazole ring can form π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-protein complex.

The combination of these features defines the pharmacophore for this class of compounds. A hypothetical pharmacophore model would likely include a central hydrophobic/aromatic feature corresponding to the benzothiazole ring, with specific vectors indicating the positions and types of favorable interactions for the substituents at positions 2, 5, and 6.

To illustrate the impact of these substitutions, the following table presents hypothetical activity data based on general SAR principles observed in related benzothiazole series. Please note that this data is for illustrative purposes to demonstrate SAR concepts and is not from a single experimental study on this compound analogs.

| Compound ID | R2-Substituent | R5-Substituent | R6-Substituent | IC50 (µM) |

| 1 | Cl | Cl | CH₃ | 5.2 |

| 2 | NH₂ | Cl | CH₃ | 1.8 |

| 3 | OH | Cl | CH₃ | 3.5 |

| 4 | Cl | H | CH₃ | 10.8 |

| 5 | Cl | Cl | H | 8.1 |

| 6 | NH₂ | Cl | H | 4.3 |

This illustrative data suggests that an amino group at the 2-position (Compound 2) might be more favorable for activity than a chloro or hydroxyl group, potentially due to its ability to act as a hydrogen bond donor. The removal of the 5-chloro group (Compound 4) or the 6-methyl group (Compound 5) appears to decrease potency, highlighting the importance of these substituents for optimal binding.

Research Applications of 2,5 Dichloro 6 Methyl 1,3 Benzothiazole in Chemical Sciences

Medicinal Chemistry Research

The investigation of 2,5-Dichloro-6-methyl-1,3-benzothiazole and its related structures in medicinal chemistry is driven by the established biological significance of the benzothiazole (B30560) scaffold. nih.gov Researchers leverage this core structure to design and synthesize new molecules with potential therapeutic applications, including antimicrobial and anticancer agents. nih.govnih.gov

The benzothiazole framework is a privileged scaffold in drug discovery, forming the structural basis for a multitude of biologically active compounds. nih.govnih.gov Its planarity and ability to participate in various intermolecular interactions make it an ideal starting point for the design of new investigational drugs. nih.gov The introduction of dichloro and methyl substituents, as seen in this compound, is a strategic chemical modification aimed at modulating the compound's physicochemical properties and biological activity. nih.govmdpi.com

The presence of halogen atoms, such as chlorine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. nih.govmdpi.com The methyl group can also influence the compound's metabolic stability and steric interactions with biological targets. mdpi.com These substitutions are crucial in the hit-to-lead optimization process, where an initial active compound ("hit") is chemically modified to improve its potency, selectivity, and pharmacokinetic profile. acs.org Derivatives of the benzothiazole scaffold have been investigated as DNA gyrase inhibitors, demonstrating the potential of this chemical class to yield potent antibacterial agents. acs.org

In vitro studies are fundamental to understanding the mechanism of action of investigational compounds. For derivatives of the benzothiazole scaffold, these studies often involve assessing their interactions with specific molecular targets and their effects on cellular pathways.

Benzothiazole derivatives have been the subject of numerous enzyme inhibition studies. For instance, certain benzothiazole-5- and 6-sulfonamides have been investigated as inhibitors of carbonic anhydrase isoforms, which are involved in various physiological processes. While specific studies on this compound are not extensively documented in the available literature, the broader class of benzothiazoles has shown significant inhibitory activity against various enzymes. Another area of investigation for benzothiazole-based compounds is the inhibition of DNA gyrase, a bacterial enzyme essential for DNA replication. acs.org This highlights the potential for this scaffold to be developed into targeted therapeutic agents.

The cellular effects of benzothiazole derivatives are a key area of research. A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been shown to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. nih.gov This compound was found to suppress cell proliferation in HCT116, HT29, and CT26 cancer cell lines. nih.gov Studies on other benzothiazole derivatives have indicated their potential to induce oxidative stress. For example, exposure of zebrafish to certain benzothiazoles resulted in oxidative damage, as evidenced by changes in the expression of genes related to antioxidant defense. nih.gov These findings suggest that the benzothiazole scaffold can be modified to create compounds that modulate critical cellular processes like apoptosis and oxidative stress.

The design of benzothiazole derivatives with specific biological activities relies on understanding the structure-activity relationships (SAR). nih.gov By systematically altering the substituents on the benzothiazole core, medicinal chemists can fine-tune the compound's interaction with its biological target, thereby enhancing its desired activity and reducing off-target effects.

The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govmdpi.commdpi.com Numerous studies have demonstrated the in vitro antibacterial and antifungal activity of various benzothiazole derivatives. mdpi.commedipol.edu.trtandfonline.com The presence of chloro and methyl groups, as in this compound, is a feature that has been explored in the design of potent antimicrobial compounds. nih.govmdpi.comhilarispublisher.com

For instance, a series of diarylureas bearing a benzothiazole nucleus were synthesized and evaluated for their antibacterial activity. nih.gov The results showed that compounds with a 6-chloro-1,3-benzothiazole moiety exhibited significant activity against Staphylococcus aureus. nih.gov Another study focused on C-6 methyl substituted benzothiazole derivatives, which were screened for their antifungal activity against Candida albicans. hilarispublisher.com The findings indicated that some of these compounds displayed potent inhibitory activity. hilarispublisher.com

The following tables summarize the in vitro antimicrobial activity of various benzothiazole derivatives, highlighting the minimum inhibitory concentrations (MIC) against different microbial strains.

Table 1: In Vitro Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Diarylurea with 6-chloro-1,3-benzothiazole | Staphylococcus aureus | 8 | nih.gov |

| Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy) benzothiazole | Listeria monocytogenes | 0.10–0.25 | nih.gov |

| 2-Arylbenzothiazole analogue | Enterococcus faecalis | ~1 µM | nih.gov |

This table is interactive and allows for sorting and filtering of data.

Table 2: In Vitro Antifungal Activity of Selected Benzothiazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| C-6 methyl substituted benzothiazole derivative | Candida albicans | Not specified, but showed potent activity | hilarispublisher.com |

| 2,5-disubstituted furan (B31954) benzothiazole derivative | Saccharomyces cerevisiae | 1.6 - 12.5 µM | nih.gov |

This table is interactive and allows for sorting and filtering of data.

Design Principles for Modulating Specific Biological Activities

Anti-inflammatory and Analgesic Research

Benzothiazole derivatives have been a significant focus of research for novel non-steroidal anti-inflammatory drugs (NSAIDs). jchemrev.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. preprints.org

A study involving new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties revealed significant in vivo anti-inflammatory and analgesic effects. nih.govbohrium.com In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, several compounds demonstrated potent activity. For instance, compound 17c showed 72%, 76%, and 80% inhibition of edema at 1, 2, and 3 hours, respectively. nih.govbohrium.com Another derivative, 17i, also showed strong, time-dependent inhibition. nih.govbohrium.com In analgesic tests, the effective dose (ED50) for these compounds was comparable to the conventional drug celecoxib. nih.govbohrium.com The research suggests that the presence of an electron-rich group and substitution at the para position of the benzenesulphonamide component can enhance these properties. preprints.org

Table 1: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives

| Compound | Assay | Activity/Result | Reference |

|---|---|---|---|

| Compound 17c | Carrageenan-induced rat paw edema (Anti-inflammatory) | 80% inhibition at 3 hours | nih.gov, bohrium.com |

| Compound 17i | Carrageenan-induced rat paw edema (Anti-inflammatory) | 78% inhibition at 3 hours | nih.gov, bohrium.com |

| Compound 17c | Acetic acid-induced writhing (Analgesic) | ED50 = 89 µM/kg after 2 hours | nih.gov, bohrium.com |

| Compound 17i | Acetic acid-induced writhing (Analgesic) | ED50 = 69 µM/kg after 2 hours | nih.gov, bohrium.com |

| Compound G10 (4-amino group) | Carrageenan-induced rat paw edema (Anti-inflammatory) | 67.88% inhibition of edema | preprints.org |

Antitubercular Research

The emergence of multidrug-resistant tuberculosis has necessitated the search for new therapeutic agents. saudijournals.com Benzothiazole derivatives have been identified as a promising class of compounds with significant activity against Mycobacterium tuberculosis (Mtb). jchemrev.comsaudijournals.com

Research into an amino-benzothiazole scaffold, identified from a whole-cell screen, showed activity against an Mtb strain with reduced levels of the essential signal peptidase LepB. nih.gov Further synthesis and testing of analogues led to the identification of molecules with improved potency and lower cytotoxicity. nih.gov In another study, a series of 2,5,6-trisubstituted benzimidazoles, which share structural similarities with benzothiazoles, were evaluated for their activity against the Mtb-H37Rv strain. nih.gov This work led to the discovery of compounds with remarkably low Minimum Inhibitory Concentration (MIC) values, some as low as 0.004 µg/mL. nih.gov The incorporation of a thiazolidinone moiety into a sulphonamidobenzothiazole scaffold has also been shown to enhance antitubercular activity. saudijournals.com

Table 2: Antitubercular Activity of Selected Benzothiazole and Related Derivatives

| Compound/Series | Target Organism | Activity/Result (MIC) | Reference |

|---|---|---|---|

| Amino-benzothiazole scaffold | M. tuberculosis | Active against LepB hypomorph | nih.gov |

| Compound 14 (1,3 thiazole) | M. tuberculosis (wild-type) | 34 µM | nih.gov |

| Compound 20g (benzimidazole) | M. tuberculosis H37Rv | 0.0039 µg/mL | nih.gov |

| Compound 11c (benzimidazole) | M. tuberculosis H37Rv | 0.09 µg/mL | nih.gov |

Antiviral and Antiprotozoal Research

The benzothiazole nucleus is a key structural component in the development of novel antiviral agents. nih.gov Derivatives have shown promise against a range of viruses, including Herpes Simplex Virus 1 (HSV-1) and Human Immunodeficiency Virus (HIV-1). nih.gov Certain benzothiazolyl-arylhydrazones and piperidinyl amidrazones demonstrated a significant reduction in viral plaques for HSV-1. nih.gov For HIV-1, a benzothiazolyl compound containing an indole (B1671886) moiety was identified as a potent antiretroviral agent that inhibits the entry of the virus into cells by binding to the HIV-1 envelope protein. nih.gov

In the realm of antiprotozoal research, thiazole (B1198619) derivatives have been evaluated against various parasites. mdpi.com A series of 2-acylamino-5-nitro-1,3-thiazoles showed high potency against Giardia intestinalis and Trichomonas vaginalis. mdpi.com Specifically, a methylcarbamate derivative was more potent against G. intestinalis than the reference drug metronidazole. mdpi.com Furthermore, bisthiazole derivatives have been investigated for their antimalarial effects against Plasmodium falciparum, with compounds having electron-withdrawing groups (like 4-fluoro and 2,6-dichloro substituents) showing excellent activity. mdpi.com

Table 3: Antiviral and Antiprotozoal Activity of Selected Thiazole/Benzothiazole Derivatives

| Compound/Series | Target Organism | Activity/Result | Reference |

|---|---|---|---|

| Piperidinyl amidrazones | Herpes Simplex Virus 1 (HSV-1) | Significant antiviral activity | nih.gov |

| Benzothiazolyl-indole hybrid (5660386) | HIV-1 | Inhibits viral entry, nanomolar potency | nih.gov |

| Methylcarbamate derivative (Compound 20) | Giardia intestinalis | IC50 = 10 nM | mdpi.com |

| Ethyloxamate derivative (Compound 21) | Trichomonas vaginalis | Highest trichomonicidal effect in its series | mdpi.com |

| Bisthiazole (Compound 49, 4-fluoro sub.) | Plasmodium falciparum | IC50 = 0.23 µg/mL | mdpi.com |

| Bisthiazole (Compound 50, 2,6-dichloro sub.) | Plasmodium falciparum | IC50 = 0.31 µg/mL | mdpi.com |

Anticancer Research (In Vitro Cell Line Studies and Proposed Molecular Mechanisms of Action)

The benzothiazole scaffold is prevalent in anticancer drug discovery, with numerous derivatives showing potent cytotoxic activity against a wide array of human cancer cell lines. nih.govnih.gov Fluorinated 2-aryl benzothiazoles, for example, exhibited significant growth inhibition against the MCF-7 human breast adenocarcinoma cell line, with GI50 values in the sub-micromolar range. nih.gov

Derivatives incorporating other heterocyclic systems, such as 1,3,4-oxadiazole-2-thione, have demonstrated remarkable activity against leukemia (CCRF-CEM) cell lines. nih.gov Similarly, sulphonamide-based benzothiazoles have been evaluated against multiple cell lines, including liver cancer (HepG2), prostate cancer (DU-145), and human osteosarcoma (MG63), showing promising cytotoxic concentration (CC50) and half-maximal inhibitory concentration (IC50) values. nih.gov The presence of halogen substitutions on the phenyl ring of related 1,5-benzothiazepine (B1259763) structures was found to significantly improve anticancer activity against both liver (Hep G-2) and prostate (DU-145) cancer cell lines. mdpi.com

Table 4: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Compound/Series | Cancer Cell Line | Activity/Result | Reference |

|---|---|---|---|

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 = 0.4 µM | nih.gov |

| Compound 17 (2,5-dichloro benzenesulfonodithio-amide) | HepG2 (Liver) | CC50 = 8 ± 2 µM | nih.gov |

| Compound 17 (2,5-dichloro benzenesulfonodithio-amide) | DU-145 (Prostate) | CC50 = 9 ± 2 µM | nih.gov |

| Sulphonamide scaffold based BTA 40 | MCF-7 (Breast) | IC50 = 34.5 µM | nih.gov |

| Sulphonamide scaffold based BTA 40 | HeLa (Cervical) | IC50 = 44.15 µM | nih.gov |

| Compound 2c (1,5-benzothiazepine) | Hep G-2 (Liver) | IC50 = 3.29 ± 0.15 µM | mdpi.com |

| Compound 2j (1,5-benzothiazepine) | DU-145 (Prostate) | IC50 = 15.42 ± 0.16 µM | mdpi.com |

Agrochemical Research and Development

Herbicidal Activity Studies

In the search for new herbicides, heterocyclic compounds structurally related to benzothiazoles have shown significant promise. For instance, derivatives of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] jchemrev.comnih.govoxazin-6-yl)isoindoline-1,3-dione function by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (protox), a key target for many commercial herbicides. nih.gov

Studies on these compounds have demonstrated potent herbicidal activity against common weeds. One of the lead compounds, 8e, showed IC50 values against velvetleaf (Abutilon theophrasti) and crabgrass (Digitaria sanguinalis) that were comparable to existing commercial herbicides. nih.gov This research highlights the potential of developing novel and effective herbicides by modifying heterocyclic scaffolds. nih.gov

Table 5: Herbicidal Activity of Selected Protox-Inhibiting Compounds

| Compound | Target Weed | Activity Metric | Reference |

|---|---|---|---|

| Compound 8e | Velvetleaf (Abutilon theophrasti) | IC50 comparable to B2055 (iodo analogue of flumioxazin) | nih.gov |

| Compound 8e | Crabgrass (Digitaria sanguinalis) | IC50 comparable to B2055 | nih.gov |

Insecticidal and Pesticidal Applications

The benzothiazole framework has been incorporated into novel compounds to explore new insecticidal agents. A series of β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized and evaluated for their pesticidal properties. nih.gov

The bioassays revealed that many of these compounds exhibited favorable insecticidal potential against significant agricultural pests. nih.gov High mortality rates were observed against the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). nih.gov Several compounds possessed very low LC50 values against the diamondback moth, indicating high potency. nih.gov In related research, N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives also showed good insecticidal activities against P. xylostella, with some compounds achieving over 90% mortality at a concentration of 100 mg/L. mdpi.com

Table 6: Insecticidal Activity of Selected Benzothiazole and Pyridazinone Derivatives

| Compound | Target Pest | Concentration | Activity/Result | Reference |

|---|---|---|---|---|

| Compounds 8a-q (general) | Oriental Armyworm | 200 mg/L | 50-100% mortality | nih.gov |

| Compounds 8a-q (general) | Diamondback Moth | 10 mg/L | 50-95% mortality | nih.gov |

| Compound 8b | Diamondback Moth | - | LC50 = 5.8864 mg/L | nih.gov |

| Compound 8j | Diamondback Moth | - | LC50 = 0.0988 mg/L | nih.gov |

| Compound 4b (pyridazinone) | Diamondback Moth | 100 mg/L | >90% activity | mdpi.com |

| Compound 4h (pyridazinone) | Diamondback Moth | 100 mg/L | >90% activity | mdpi.com |

Fungicidal Properties and Plant Pathogen Inhibition

The benzothiazole core is a well-established pharmacophore known for its broad spectrum of biological activities, including potent antifungal effects. The substitution pattern on the benzothiazole ring system plays a crucial role in modulating the potency and spectrum of this activity. The presence of halogen atoms, such as chlorine, and alkyl groups, like a methyl group, can significantly influence the molecule's interaction with biological targets.

Research into C-6 methyl-substituted benzothiazole derivatives has demonstrated their potential as effective antifungal agents. scitechjournals.com A study focusing on the synthesis of novel C-6 methyl-substituted benzothiazoles revealed significant inhibitory activity against Candida albicans, a prevalent human fungal pathogen. scitechjournals.com In this research, various derivatives were synthesized by modifying the C-2 and C-7 positions of the 6-methyl benzothiazole nucleus. The antifungal efficacy was evaluated using the cup plate diffusion method, with Griseofulvin as a standard.

The results indicated that specific substitutions led to potent or moderate antifungal activity. For instance, compounds designated D-02 and D-08 in the study showed powerful inhibition of C. albicans growth, while compounds D-01 and D-04 exhibited moderate activity at concentrations of 50 µg/mL and 100 µg/mL. scitechjournals.com This highlights the therapeutic importance of substitutions at the C-2 and C-7 positions on the C-6 methyl benzothiazole scaffold. scitechjournals.com

**Table 1: Antifungal Activity of Selected C-6 Methyl Benzothiazole Derivatives against *Candida albicans***

| Compound ID | C-2 Substitution | C-7 Substitution | Antifungal Activity Level |

|---|---|---|---|

| D-01 | 3-Nitrobenzoyl | 2-Nitroanilino | Moderate |

| D-02 | 3-Nitrobenzoyl | 3-Nitroanilino | Potent |

| D-04 | 4-Nitrobenzoyl | 2-Nitroanilino | Moderate |

| D-08 | 2-Nitrobenzoyl | 3-Nitroanilino | Potent |

Data synthesized from findings on novel C-6 methyl benzothiazole derivatives. scitechjournals.com

Furthermore, the fungicidal potential of benzothiazole derivatives extends to the inhibition of plant pathogens. Compounds containing a dichloroisothiazole moiety, which shares structural similarities with the dichloro-substituted benzothiazole, have been shown to induce systemic acquired resistance (SAR) in plants, enhancing their defense against subsequent pathogen attacks. nih.govresearchgate.net This suggests that compounds like this compound could not only possess direct fungicidal properties but also potentially act as plant defense activators, a crucial area of research for developing new agrochemicals. researchgate.net

Material Science Research

The unique electronic structure of the benzothiazole ring system makes it a valuable component in the field of materials science. The fused aromatic system provides rigidity and planarity, while the presence of nitrogen and sulfur heteroatoms offers sites for coordination and influences the electronic properties. These features are exploited in the development of materials with specific optical, electronic, and functional characteristics.

Investigation of Optical and Electronic Properties

Benzothiazole derivatives are known for their interesting photophysical properties, which are highly tunable through chemical modification. nih.gov The electronic behavior of these molecules is governed by the π-conjugated system of the fused rings. The introduction of electron-donating or electron-withdrawing substituents, such as methyl and chloro groups respectively, can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission spectra of the compounds.

Quantum chemical studies on related chloro-substituted benzothiazole derivatives provide insight into their electronic structure. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to predict molecular geometries, vibrational frequencies, and electronic properties. For example, studies on 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine and 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine have been performed to understand their structural and electronic characteristics. researchgate.net Such computational analyses are crucial for rationally designing new materials with desired optical and electronic properties for applications in optoelectronics. The modification of substituents on the benzothiazole core allows for the fine-tuning of the material's energy gap, which is a key parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.com

Development as Fluorescent Probes and Dyes

The inherent fluorescence of many benzothiazole derivatives has led to their extensive investigation as fluorophores for developing probes and dyes. researchgate.net These compounds can be engineered to exhibit changes in their fluorescence properties—such as intensity or wavelength—in response to specific analytes or environmental conditions. This "turn-on" or ratiometric response is often based on photophysical mechanisms like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or aggregation-induced emission (AIE). researchgate.netmdpi.com

Benzothiazole-based fluorescent probes have been successfully developed for the detection of a wide range of species, including:

Metal Ions: Probes capable of selectively detecting ions like Al³⁺ have been synthesized. These probes often work via an ICT mechanism and show a distinct color change and a blue-shift in their fluorescence spectrum upon binding to the ion. nih.govnih.gov

Biomolecules: Highly sensitive and selective probes have been designed for important biological thiols like cysteine. These probes can feature dual recognition factors, leading to a massive fluorescence enhancement upon reaction. rsc.org

Reactive Oxygen Species: AIE-based fluorescent probes have been created for detecting hydrogen peroxide (H₂O₂), a key reactive oxygen species in living cells. mdpi.com

The design principle often involves attaching a specific recognition unit to the benzothiazole fluorophore. The interaction of this unit with the target analyte modulates the electronic structure of the fluorophore, causing a detectable change in its emission. researchgate.net Additionally, "click-on" fluorogenic dyes based on the benzothiazole scaffold have been developed. These molecules are initially non-fluorescent and become fluorescent only after undergoing a specific chemical reaction, such as a click reaction, which is highly useful for labeling in complex biological systems without high background signals. nih.gov

Applications in Polymer Chemistry and Functional Materials

The benzothiazole moiety is a versatile building block in polymer chemistry, used to create functional materials with tailored properties. Its rigid structure can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. The reactivity of the benzothiazole ring and its substituents allows for its inclusion in various polymer architectures, including conjugated polymers for electronic applications and functional polymers for sensing and separation.

Benzothiazole-containing polymers have been explored for several applications:

Redox-Responsive Materials: Polymers bearing benzothiazole-disulfide groups have been synthesized. These materials can undergo reversible thiol-disulfide exchange reactions, enabling the conjugation and release of molecules in response to a redox stimulus. This has been applied to create reversibly functionalizable coatings for biomedical applications.

Conjugated Microporous Polymers (CMPs): CMPs containing benzothiadiazole (a related nitrogen-containing heterocycle) units have been developed as efficient adsorbents for removing organic dyes from water. The nitrogen atoms in the heterocyclic structure facilitate the binding of dye molecules through non-covalent interactions.

The presence of reactive chlorine atoms on the this compound molecule provides synthetic handles for its incorporation into polymeric structures through various polymerization and post-polymerization modification techniques. This could lead to the development of novel functional polymers with specific recognition capabilities or enhanced electronic properties for use in sensors, organic electronics, and advanced coatings.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely display singlets for the protons on the benzene (B151609) ring, with their specific chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the benzothiazole (B30560) ring. The methyl group would appear as a distinct singlet, typically in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule. This includes the carbons of the methyl group, the aromatic ring, and the thiazole (B1198619) moiety. The chemical shifts of the carbons bonded to chlorine atoms would be significantly affected.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of 2,5-Dichloro-6-methyl-1,3-benzothiazole would be expected to show characteristic absorption bands for:

C=N stretching of the thiazole ring.

Aromatic C-C and C-H stretching vibrations.

C-Cl stretching vibrations.

C-S stretching vibrations.

Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₈H₅Cl₂NS). The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing the loss of specific fragments like chlorine or the methyl group.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons and a singlet for the methyl group. |

| ¹³C NMR | Resonances for all carbon atoms, including those in the aromatic ring, thiazole ring, and the methyl group. |

| IR Spectroscopy | Characteristic peaks for C=N, aromatic C-H, C-Cl, and C-S bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight; isotopic pattern characteristic of two chlorine atoms. |

X-ray Crystallography for Precise Three-Dimensional Structure Determination

To determine the exact three-dimensional structure of this compound, including bond lengths, bond angles, and crystal packing, X-ray crystallography is the definitive method. This technique requires the formation of a suitable single crystal of the compound. Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the molecular and crystal structure. This would precisely confirm the substitution pattern of the chloro and methyl groups on the benzothiazole core.

Chromatographic and Separation Techniques for Purity Assessment

Chromatographic methods are essential for separating this compound from any impurities or byproducts from a chemical synthesis and for assessing its purity.

Future Research Directions and Theoretical Perspectives for 2,5 Dichloro 6 Methyl 1,3 Benzothiazole

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing benzothiazole (B30560) derivatives often rely on hazardous chemicals, significant energy consumption, and non-renewable resources, which is contrary to the principles of green chemistry. airo.co.in Future research will prioritize the development of eco-friendly and efficient synthetic pathways for 2,5-dichloro-6-methyl-1,3-benzothiazole.

Key areas of focus include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. airo.co.in For instance, the condensation of o-aminothiophenols with aldehydes can be achieved in minutes under microwave irradiation, offering yields between 85-95%. airo.co.in

Solvent-Free Reactions: Conducting reactions without solvents minimizes waste and eliminates the need for hazardous solvent disposal. airo.co.in Using catalysts like p-Toluene sulfonic acid (PTSA) can facilitate these reactions. airo.co.in

Use of Greener Solvents: Employing ionic liquids and deep eutectic solvents (DES) can provide more environmentally benign reaction media. airo.co.in

Catalytic Innovations: Exploring novel catalysts, such as samarium triflate or SnP2O7, can lead to higher yields, shorter reaction times, and catalyst reusability. nih.govorganic-chemistry.org Visible-light-driven photoredox catalysis represents another promising, metal-free approach. organic-chemistry.org

The development of these green synthetic methods aims to improve process efficiency, reduce environmental impact, and make the production of this compound and its derivatives more sustainable and cost-effective. bohrium.com

| Method | Key Advantages | Reported Improvements | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy use | Yields: 85-95%; Energy Consumption: Reduced by 40% | airo.co.in |

| Solvent-Free Synthesis | Minimal waste, no hazardous solvents | Waste Generation: Reduced by 50% | airo.co.in |

| Heterogeneous Catalysis (e.g., SnP2O7) | High yields, short reaction times, reusable catalyst | Yields: 87–95%; Reaction Times: 8–35 min | nih.gov |

| Ammonium (B1175870) Chloride Catalysis | Mild conditions (room temp), high yield | Short reaction time (1h) in methanol-water | mdpi.com |

Advanced Computational Modeling for Structure-Property Predictions

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a critical tool for predicting the biological activity of compounds based on their chemical structure. chula.ac.th For benzothiazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the relationship between structural features and inhibitory activities. thaiscience.info

Future computational work on this compound should focus on:

Developing Robust QSAR Models: Creating predictive models that correlate the physicochemical properties of this compound and its analogs with specific biological activities (e.g., anticancer, antimicrobial). chula.ac.thresearchgate.net These models can help identify key structural fragments and descriptors, such as hydrophobic and hydrophilic areas, that influence activity. chula.ac.thbenthamdirect.com

Pharmacophore Mapping: Identifying the essential chemical features (e.g., hydrogen-bond acceptors/donors, aromatic rings, hydrophobic sites) required for biological activity. thaiscience.info This allows for the virtual screening of compound libraries and the rational design of new, more potent derivatives.

Machine Learning Integration: Employing machine learning algorithms, such as Random Forest and XGBoost, with molecular fingerprints can accelerate the prediction of photophysical and biological properties, reducing the reliance on costly computational methods. acs.org

Molecular Docking and Dynamics: Simulating the interaction of this compound with biological targets at an atomic level to elucidate binding modes and mechanisms of action. nih.govnih.gov

These computational approaches will enable a more targeted and efficient drug discovery process, minimizing the need for extensive and costly experimental screening. chula.ac.th

| Descriptor Type | Examples | Significance in Modeling | Reference |

|---|---|---|---|

| Electronic | Atomic net charges, Dipole moment, HOMO/LUMO energies | Predicts reactivity and interaction potential | researchgate.net |

| Steric/Topological | Subdivided surface area, Adjacency and distance matrices | Defines molecular shape and its influence on binding | benthamdirect.com |

| Hydrophobicity | XLogP3-AA, Hydrophilic Area | Crucial for cell membrane permeability and target interaction | chula.ac.thnih.gov |

| Chemical Features | Hydrogen-bond donors/acceptors, Aromatic rings | Identifies key pharmacophoric points for receptor binding | thaiscience.info |

Exploration of Poly-pharmacology and Multi-target Ligand Design

The concept of "one molecule, one target" is increasingly being replaced by poly-pharmacology, which involves designing single molecules that can interact with multiple biological targets. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. Benzothiazole derivatives are well-suited for this strategy due to their versatile scaffold, which allows for modifications that can tune their activity against various targets. researchgate.net

Future research in this area should involve:

Hybrid Molecule Synthesis: Designing and synthesizing hybrid compounds that combine the this compound core with other known pharmacophores. researchgate.net This can create synergistic effects or allow the molecule to interact with multiple targets involved in a disease pathway. researchgate.net

Target Identification: Using computational and experimental methods to identify multiple potential targets for this compound. This includes screening against panels of kinases, receptors, and enzymes implicated in diseases like cancer or inflammatory disorders. pharmacyjournal.in

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to optimize its activity against multiple targets simultaneously. For example, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be critical for a variety of biological activities. benthamscience.com

This multi-target approach could lead to the development of more effective therapies for complex diseases where multiple pathways are dysregulated.

Integration with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify those with a desired biological activity. Integrating the study of this compound into HTS campaigns is essential for efficiently exploring its full therapeutic potential.

Future directions include:

Screening Against Diverse Targets: Utilizing HTS to screen this compound and a library of its derivatives against a wide array of biological targets, including enzymes, receptors, and whole-cell assays for various diseases. nih.gov

Phenotypic Screening: Employing HTS in cell-based assays to identify compounds that produce a desired phenotypic change (e.g., cancer cell death, inhibition of viral replication) without prior knowledge of the specific molecular target.

Assay Development: Creating and optimizing robust and sensitive assays suitable for the HTS of benzothiazole compounds.

The data generated from HTS can provide valuable starting points for lead optimization and help to uncover novel biological activities for this compound. nih.gov

Elucidation of Comprehensive Theoretical Frameworks for Understanding Complex Biological Interactions at the Molecular Level

A deeper theoretical understanding of how this compound interacts with biological systems at the molecular level is crucial for rational drug design. This goes beyond simple docking studies and aims to develop a holistic view of the compound's behavior in a biological environment.

Key research avenues include:

Advanced Molecular Dynamics (MD) Simulations: Performing long-timescale MD simulations to study the dynamic behavior of the compound when bound to its target, revealing conformational changes and the stability of interactions over time. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid QM/MM methods to accurately model the electronic effects within the active site of a target enzyme or receptor upon binding of the benzothiazole ligand.

Systems Biology Approaches: Integrating experimental data with computational models to understand how the compound's effect on a single target propagates through complex cellular networks and pathways.

ADMET Prediction: Developing more accurate theoretical models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, which is critical for their development as therapeutic agents. researchgate.net

By building these comprehensive theoretical frameworks, researchers can gain unprecedented insight into the molecular basis of the compound's activity, facilitating the design of next-generation benzothiazole-based therapeutics with improved efficacy and safety profiles.

Q & A

Q. What are the established synthetic routes for 2,5-Dichloro-6-methyl-1,3-benzothiazole, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or cyclization reactions. For example, refluxing precursors in ethanol with catalytic acetic acid can facilitate heterocyclic ring formation, as demonstrated in analogous benzothiazole syntheses . Optimization may include varying temperature (e.g., 80–100°C), solvent polarity (ethanol, THF), or stoichiometric ratios of chlorinating agents (e.g., POCl₃) to introduce chlorine substituents. Post-synthesis purification via recrystallization (methanol/water mixtures) or column chromatography is critical to isolate high-purity products .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement, particularly for studying hydrogen-bonding interactions in cocrystals (e.g., with carboxylic acids) .

- FT-IR/Raman spectroscopy : Assign vibrational modes (e.g., C-Cl stretches at ~600–750 cm⁻¹) using DFT/B3LYP/6-31G computational models .

- HPLC : Employ reverse-phase columns (C18) with UV detection at λ ~280 nm for purity assessment, referencing retention times against standards .

Q. How should stability and storage conditions be determined for this compound?

Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via TLC or HPLC. Store at –20°C in airtight, light-protected containers, as recommended for structurally similar chlorinated benzothiazoles .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries or polymorphism?

Use single-crystal XRD to compare lattice parameters (e.g., unit cell dimensions, space groups) across synthetic batches. SHELXL refinement can identify conformational differences, such as torsion angles in the benzothiazole ring or methyl/chlorine substituent orientations. Discrepancies may arise from solvent inclusion during crystallization (e.g., methanol vs. THF) .

Q. What computational strategies predict electronic properties and reactivity for this compound?

- DFT/TD-DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to estimate charge-transfer potential. The B3LYP/6-31G method reliably reproduces experimental vibrational spectra and molecular electrostatic potential (MEP) maps .

- NBO analysis : Identify hyperconjugative interactions (e.g., σ→σ* or π→π*) influencing stability and reactivity .

Q. How can researchers address conflicting biological activity data in the literature?

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Purity validation : Confirm compound integrity via elemental analysis and mass spectrometry, as impurities from incomplete chlorination (e.g., mono-chloro derivatives) may skew results .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl to ethyl) to isolate contributions of specific functional groups to activity .

Q. What methodologies optimize the compound’s application in materials science (e.g., organic electronics)?

- Co-crystallization : Design supramolecular assemblies with π-conjugated molecules (e.g., octanedioic acid) to enhance charge transport. Monitor hydrogen-bonding networks via XRD .

- Thin-film fabrication : Use spin-coating or vacuum deposition to study optical bandgaps via UV-vis spectroscopy, correlating with DFT-predicted electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.